Bicyclo[3.2.0]heptane-6-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.2.0]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-4-5-2-1-3-6(5)7/h5-7H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQCQUSYFDWNAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C2C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bicyclo 3.2.0 Heptane 6 Carboxylic Acid and Its Derivatives
Strategies for the Construction of the Bicyclo[3.2.0]heptane Ring System
The assembly of the bicyclo[3.2.0]heptane core can be achieved through various synthetic strategies, primarily centered around cycloaddition reactions and intramolecular cyclizations. These methods provide access to the fundamental bicyclic structure, which can then be further elaborated.
Cycloaddition Reactions for Bicyclic Framework Assembly
Cycloaddition reactions are powerful tools for the rapid construction of cyclic and bicyclic systems. Several types of cycloadditions have been successfully employed to synthesize the bicyclo[3.2.0]heptane skeleton.
While the Diels-Alder reaction, a [4+2] cycloaddition, classically forms a six-membered ring, it can be strategically utilized to generate precursors for the bicyclo[3.2.0]heptane system. A common approach involves the formation of a bicyclo[2.2.1]heptene intermediate, which can then undergo rearrangement to the desired bicyclo[3.2.0]heptane framework. mdpi.com This strategy often requires subsequent transformations to achieve the target bicyclic system. For instance, the Diels-Alder reaction between a cyclopentadiene (B3395910) and a suitable dienophile can yield a norbornene derivative, which can then be subjected to photochemical or thermal rearrangement to furnish the bicyclo[3.2.0]heptane skeleton.
One of the most direct and widely employed methods for the synthesis of the bicyclo[3.2.0]heptane core is the intramolecular or intermolecular photochemical [2+2] cycloaddition. mdpi.com This reaction involves the light-induced union of two alkene moieties to form a cyclobutane (B1203170) ring. In the context of bicyclo[3.2.0]heptane synthesis, this typically involves the irradiation of a cyclopentenone derivative in the presence of an alkene. The stereochemical outcome of the reaction can often be controlled by the reaction conditions and the nature of the substrates. thieme-connect.de
The efficiency and stereoselectivity of these photocycloadditions can be significantly influenced by the use of photosensitizers and Lewis acids. mdpi.com Anion radical [2+2] photocycloadditions of aryl bis-enones, for example, have been shown to proceed via a syn-closure pathway to yield cis-anti products. mdpi.comthieme-connect.de
| Reactants | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Aryl bis-enone | Eosin Y, LiBr, visible light | Highly substituted bicyclo[3.2.0]heptane | up to 93% | up to >95:5 | thieme-connect.de |
| 4-Hydroxycyclopent-2-enone and ethylene | UV light | Bicyclo[3.2.0]heptan-6-ol derivative | Moderate | Low stereoselectivity | researchgate.net |
| 1,6-diene embedded in a sugar derivative | Cu(I)-catalyst, UV light | Functionalized bicyclo[3.2.0]heptane | Not specified | Stereoselective | matrixscientific.com |
For the synthesis of heteroatom-containing bicyclo[3.2.0]heptane analogues, such as the 1-azabicyclo[3.2.0]heptane core found in carbapenem (B1253116) antibiotics, [3+2] cycloaddition reactions are particularly effective. nih.gov A common strategy involves the reaction of an azomethine ylide with a dipolarophile. For instance, the one-pot three-component reaction of an isatin, azetidine-2-carboxylic acid (to generate the azomethine ylide in situ), and a maleimide (B117702) derivative can afford spiro[1-azabicyclo[3.2.0]heptane] frameworks in good yields and with high stereoselectivity. nih.govresearchgate.netrsc.org
| 1,3-Dipole Precursors | Dipolarophile | Product | Yield (%) | Diastereoselectivity | Reference |
| Isatin and Azetidine-2-carboxylic acid | N-Substituted Maleimides | Spiro[1-azabicyclo[3.2.0]heptane] | up to 93% | Moderate to excellent | nih.govresearchgate.netrsc.org |
| Cyclobut-1-enecarboxylic acid ester and Azomethine ylide | Not applicable (intramolecular) | 3-Azabicyclo[3.2.0]heptane derivative | Not specified | Not specified | nih.gov |
Acid-Catalyzed Bicyclization of Acyclic Precursors
The construction of the bicyclo[3.2.0]heptane ring system can also be achieved through the acid-catalyzed cyclization of appropriately functionalized acyclic precursors. rsc.org This approach often involves the formation of a carbocation intermediate that undergoes an intramolecular cyclization to form the bicyclic framework. For example, the bicyclization of certain 3-hydroxy-6-alkenoic acids can yield bicyclo[3.2.0]hept-3-en-6-ones. acs.org The stereochemical outcome of such reactions is dependent on the substrate and the reaction conditions. While less common than cycloaddition strategies, this method provides an alternative route to the bicyclic core. In some cases, strong acids can also induce rearrangements of other bicyclic systems to form the bicyclo[3.2.0]heptane skeleton. researchgate.net
Functionalization and Derivatization Approaches to Bicyclo[3.2.0]heptane-6-carboxylic Acid
Once the bicyclo[3.2.0]heptane framework is established, further functionalization is necessary to introduce the carboxylic acid group at the C6 position. This is typically achieved through the oxidation of a precursor functional group, such as a ketone or an alcohol, at this position.
A common precursor for the synthesis of this compound is bicyclo[3.2.0]heptan-6-one. The oxidation of this ketone can lead to the desired carboxylic acid. One of the most effective methods for this transformation is the Baeyer-Villiger oxidation. This reaction involves the treatment of the ketone with a peroxy acid, which results in the formation of a lactone. Subsequent hydrolysis of the lactone then yields the corresponding hydroxy acid, which can be further oxidized to the carboxylic acid. The regioselectivity of the Baeyer-Villiger oxidation of bicyclo[3.2.0]heptan-6-one has been studied, indicating a preference for the formation of one of the two possible lactone regioisomers. scholarsresearchlibrary.com
Alternatively, a bicyclo[3.2.0]heptan-6-ol can be oxidized to the corresponding carboxylic acid. This can be a two-step process involving initial oxidation to the ketone followed by further oxidation, or a direct oxidation using strong oxidizing agents. The choice of oxidizing agent is crucial to avoid undesired side reactions, given the strained nature of the bicyclic system.
Derivatization can also be achieved from other functionalized bicyclo[3.2.0]heptane precursors. For example, palladium-catalyzed processes have been developed to synthesize bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids, which can then be converted to various derivatives. rsc.org
| Precursor | Reagents/Conditions | Product | Comments | Reference |
| Bicyclo[3.2.0]heptan-6-one | 1. Peroxy acid (e.g., m-CPBA) 2. Hydrolysis | This compound | Proceeds via a lactone intermediate. | scholarsresearchlibrary.com |
| Bicyclo[3.2.0]heptan-6-ol | Strong oxidizing agent (e.g., Jones reagent) | This compound | Direct oxidation or via the ketone. | |
| Bicyclo[1.1.1]pentane carboxylic acid | Pd-catalysis, ligand, C-H activation | Bicyclo[3.2.0]heptane lactone | Versatile precursor for derivatives. | rsc.org |
Introduction of the Carboxylic Acid Moiety at the 6-Position
The introduction of a carboxylic acid group at the 6-position of the bicyclo[3.2.0]heptane skeleton can be achieved through various synthetic strategies. A common approach involves the [2+2] photocycloaddition to form the bicyclic core, followed by functional group manipulations to install the desired carboxylic acid.
One established method for constructing the bicyclo[3.2.0]heptane framework is the intramolecular [2+2] cyclization of an α,β-unsaturated ketene (B1206846) intermediate, which can be generated from a 3-hydroxy-6-alkenoic acid. This process yields a bicyclo[3.2.0]hept-3-en-6-one. The ketone at the 6-position can then serve as a handle for the introduction of the carboxylic acid. For instance, oxidation of the ketone can lead to the corresponding carboxylic acid, although this may involve ring cleavage or rearrangement depending on the reagents used.
Alternatively, the bicyclo[3.2.0]heptan-6-one can be converted to the carboxylic acid through a series of steps, potentially involving the formation of a cyanohydrin followed by hydrolysis, or a Wittig-type reaction to introduce a carbon unit that can be subsequently oxidized.
Another general strategy involves the bicyclization of suitably substituted cycloheptane (B1346806) precursors. For example, the cyclization of vicinal trans-4,5-disubstituted cycloheptane carboxylates can proceed in a diastereoselective manner to give bicyclo[3.2.0]heptane carboxylic acid derivatives.
Deoxofluorination for the Synthesis of Fluorinated Derivatives
The incorporation of fluorine atoms into organic molecules can significantly impact their physicochemical and biological properties. In the context of bicyclo[3.2.0]heptane derivatives, deoxofluorination of a ketone at the 6-position is a direct method for synthesizing gem-difluorinated analogues.
A notable example is the gram-scale synthesis of 6,6-difluorobicyclo[3.2.0]heptane-derived building blocks, including the primary amine and carboxylic acid. nuph.edu.ua This synthesis commences with a bicyclic keto ester, which undergoes deoxofluorination using diethylaminosulfur trifluoride (DAST) to yield the corresponding 6,6-difluoro derivative. nuph.edu.ua Subsequent functional group transformations, such as ester hydrolysis, provide the desired 6,6-difluorobicyclo[3.2.0]heptane carboxylic acid. nuph.edu.ua It has been observed that gem-difluorination in this system leads to a decrease in the pKa values by 0.3 - 0.5 units. nuph.edu.ua
Alternative deoxofluorinating reagents, such as XtalFluor-E, have also been developed and offer advantages in terms of handling and thermal stability compared to DAST. researchgate.netsci-hub.seresearchgate.netacs.org These reagents are effective for the conversion of aldehydes and ketones to the corresponding geminal-difluorides and can be employed in the synthesis of fluorinated bicyclo[3.2.0]heptane derivatives. researchgate.netrsc.org
| Starting Material | Reagent | Product | Key Observations |
|---|---|---|---|
| Bicyclic keto ester | Diethylaminosulfur trifluoride (DAST) | 6,6-difluorobicyclo[3.2.0]heptane-derived building blocks | Gram-scale synthesis is achievable. Gem-difluorination decreases pKa by 0.3-0.5 units. nuph.edu.ua |
| Cyclohexanone derivatives | XtalFluor-E | Monofluoroalkenes | Reaction occurs at room temperature with readily accessible reagents. researchgate.net |
Ligand-Enabled Palladium-Catalyzed C(sp³)–H Activation and C–C Cleavage Processes
A sophisticated and innovative approach to constructing functionalized bicyclo[3.2.0]heptane systems involves a palladium-catalyzed cascade reaction starting from bicyclo[1.1.1]pentane carboxylic acids. rsc.orgrsc.orgnih.govresearchgate.net This methodology proceeds through a C(sp³)–H activation and a subsequent C–C bond cleavage, ultimately forming a bicyclo[3.2.0]heptane lactone, a close derivative of the target carboxylic acid. rsc.orgrsc.orgnih.govresearchgate.net
The outcome of this reaction is highly dependent on the choice of ligand. By employing different classes of ligands, such as mono-N-protected amino acids (MPAA) and pyridone-amines, either arylated or non-arylated bicyclo[3.2.0]heptane lactones can be synthesized diastereoselectively. rsc.orgrsc.orgnih.govresearchgate.net
When MPAA ligands, such as Ac-l-Val-OH, are used in the presence of an aryl iodide, a C–H arylation occurs, followed by a C–C cleavage and lactonization to produce all-syn arylated bicyclo[3.2.0]heptane lactones. rsc.orgnih.gov In the absence of an aryl iodide and by switching to a pyridone-amine ligand, the reaction yields non-arylated bicyclo[3.2.0]heptane lactones. rsc.orgnih.gov This ligand-controlled divergence allows for the synthesis of a diverse range of substituted bicyclo[3.2.0]heptane scaffolds. rsc.orgnih.gov
| Starting Material | Ligand Type | Coupling Partner | Product | Yield Range |
|---|---|---|---|---|
| Bicyclo[1.1.1]pentane carboxylic acids | MPAA (e.g., Ac-l-Val-OH) | Aryl/Heteroaryl Iodides | Arylated bicyclo[3.2.0]heptane lactones | Moderate to good rsc.orgnih.gov |
| Bicyclo[1.1.1]pentane carboxylic acids | Pyridone-amine | None | Non-arylated bicyclo[3.2.0]heptane lactones | 39% to 65% rsc.orgnih.gov |
Post-Synthetic Modifications of Bicyclo[3.2.0]heptane Scaffolds
The functionalized bicyclo[3.2.0]heptane core, once synthesized, can undergo a variety of post-synthetic modifications to generate a wider range of derivatives. The bicyclo[3.2.0]heptane lactones produced from the palladium-catalyzed methodology are particularly versatile precursors. rsc.orgrsc.orgnih.govresearchgate.net
These lactones can undergo a ring-opening process to yield trisubstituted cyclobutane derivatives. rsc.orgnih.gov Furthermore, treatment of the bicyclo[3.2.0]heptane lactone with a Lewis acid such as boron tribromide (BBr₃) can induce an unexpected cleavage of the cyclobutane ring to produce a γ-lactone. rsc.orgnih.gov Additionally, the lactone can be reduced to form an oxobicyclo[3.2.0]heptane scaffold. rsc.orgnih.gov
Another significant post-synthetic modification of the bicyclo[3.2.0]heptane skeleton is the Baeyer-Villiger oxidation of bicyclo[3.2.0]heptan-6-one. This reaction introduces an oxygen atom adjacent to the carbonyl group, forming a lactone. The regioselectivity of this oxidation can be influenced by the substitution pattern of the bicyclic ketone and the choice of catalyst, which can be either chemical or enzymatic. pnas.org For instance, the enantiomer of racemic bicyclo[3.2.0]heptan-6-one that gives an "abnormal" lactone (contrary to typical migratory aptitudes) has been found to react faster in certain chemocatalytic systems. pnas.org
| Starting Material | Reagent/Condition | Product | Transformation Type |
|---|---|---|---|
| Bicyclo[3.2.0]heptane lactone | Hydrolysis and substitution | Tri-substituted cyclobutane | Lactone Ring Opening rsc.orgnih.gov |
| Bicyclo[3.2.0]heptane lactone | BBr₃ | γ-lactone | Cyclobutane Ring Cleavage rsc.orgnih.gov |
| Bicyclo[3.2.0]heptane lactone | Reduction and recyclization | Oxobicyclo[3.2.0]heptane | Lactone Reduction rsc.orgnih.gov |
| Bicyclo[3.2.0]heptan-6-one | Peroxy acids or enzyme (Baeyer-Villigerase) | Lactone | Baeyer-Villiger Oxidation pnas.org |
Chemical Reactivity and Reaction Mechanisms of Bicyclo 3.2.0 Heptane 6 Carboxylic Acid
Transformations Involving the Carboxylic Acid Functional Group
The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations, including esterification, reduction, and decarboxylation.
The conversion of Bicyclo[3.2.0]heptane-6-carboxylic acid to its corresponding esters is a fundamental transformation. One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol under acidic conditions (e.g., sulfuric acid, tosic acid). masterorganicchemistry.com The reaction is an equilibrium process driven towards the ester product by using the alcohol as the solvent or by removing water as it is formed. masterorganicchemistry.com
The mechanism proceeds through several reversible steps:
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.com
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com
Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated by a weak base (like water or another alcohol molecule) to yield the final ester and regenerate the acid catalyst. masterorganicchemistry.com
Alternative methods for esterification include reaction with diazoalkanes, such as diazomethane, in an inert solvent. This method is often used for preparing methyl esters under mild conditions. google.com
The carboxylic acid group can be reduced to a primary alcohol, yielding (Bicyclo[3.2.0]heptan-6-yl)methanol. This transformation requires strong reducing agents due to the low reactivity of the carboxyl group.
Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup.
The mechanism of reduction with LiAlH₄ involves the following steps:
Deprotonation: LiAlH₄ is a strong base, and the first equivalent of hydride reacts with the acidic proton of the carboxylic acid to form a lithium carboxylate salt and hydrogen gas. masterorganicchemistry.com
Coordination and Hydride Transfer: The carboxylate coordinates to the aluminum center. A subsequent transfer of a hydride ion from the AlH₃ to the carbonyl carbon occurs, forming a tetrahedral intermediate.
Elimination: The tetrahedral intermediate collapses, eliminating an aluminate species to form an aldehyde.
Second Reduction: The resulting aldehyde is more reactive than the starting carboxylic acid and is immediately reduced by another equivalent of LiAlH₄ to form a lithium alkoxide.
Protonation: An acidic workup protonates the alkoxide to yield the final primary alcohol, (Bicyclo[3.2.0]heptan-6-yl)methanol. masterorganicchemistry.comchemistrysteps.com
Borane (BH₃), often used as a complex with THF (BH₃·THF), is another reagent capable of reducing carboxylic acids to alcohols. It is more selective than LiAlH₄, as it does not typically reduce esters, amides, or nitriles. chemistrysteps.com
The stereochemical outcome of the reduction is influenced by the bicyclic ring's geometry. Hydride attack on the related bicyclo[3.2.0]hept-6-en-3-one with LiAlH₄ occurs preferentially from the less sterically hindered face, yielding the endo-alcohol as the major product. arkat-usa.org A similar preference for endo attack would be expected for the reduction of the C6-carboxyl group.
The removal of the carboxyl group as carbon dioxide (CO₂) from this compound is challenging under simple thermal conditions. However, specific pathways, such as oxidative decarboxylation, can achieve this transformation.
One notable method is oxidative decarboxylation using lead tetra-acetate (Pb(OAc)₄). Studies on similar bicyclic acids, such as those in the bicyclo[3.2.1]octane and bicyclo[2.2.2]octane series, have shown that the reaction can proceed through a dual mechanism. rsc.orgrsc.org
Ionic Pathway: This pathway involves the formation of a carbocation intermediate after the loss of CO₂ and the lead species. This carbocation can then be trapped by an acetate (B1210297) ion to form an acetate ester or undergo rearrangement.
Radical/Organolead Pathway: This route involves the formation of an organolead intermediate, which can decompose to yield products, often with retention of stereochemistry. rsc.orgrsc.org
The distribution of products depends on the specific structure of the bicyclic acid and the reaction conditions.
| Starting Carboxylic Acid | Major Products | Proposed Intermediate Type(s) |
|---|---|---|
| Bicyclo[2.2.2]octane-2-carboxylic acid | Bicyclo[2.2.2]oct-2-yl acetate | Carbocation and Organolead |
| exo-Bicyclo[3.2.1]octane-2-carboxylic acid | exo-Bicyclo[3.2.1]oct-2-yl acetate | Carbocation and Organolead |
| endo-Bicyclo[3.2.1]octane-2-carboxylic acid | exo- and endo-Bicyclo[3.2.1]oct-2-yl acetate | Carbocation and Organolead |
Another important decarboxylation reaction is the Krapcho decarboxylation, which is particularly effective for esters with an α-electron-withdrawing group, such as malonic esters. organic-chemistry.org While not a direct reaction of the simple carboxylic acid, if this compound were part of a malonic ester derivative, heating with a salt like lithium chloride in a polar aprotic solvent (e.g., DMSO) would facilitate decarboxylation. organic-chemistry.orgthieme-connect.de
Reactions of the Bicyclo[3.2.0]heptane Ring System
The strained, fused-ring structure of the bicyclo[3.2.0]heptane skeleton influences its reactivity, particularly in oxidation and substitution reactions.
Oxidation of the bicyclo[3.2.0]heptane ring can be achieved through various methods, with the Baeyer-Villiger oxidation of the corresponding ketone being a prominent example. If this compound is first converted to Bicyclo[3.2.0]heptan-6-one, subsequent oxidation with a peroxyacid (e.g., m-CPBA) or hydrogen peroxide yields lactones (cyclic esters). scholarsresearchlibrary.com
The Baeyer-Villiger reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. For an unsymmetrical ketone like Bicyclo[3.2.0]heptan-6-one, two regioisomeric lactones can be formed, termed the "normal" and "abnormal" products. nih.govresearchgate.net
Normal Lactone: Formed by the migration of the more substituted carbon (the bridgehead methine carbon).
Abnormal Lactone: Formed by the migration of the less substituted carbon (the methylene (B1212753) carbon).
The regioselectivity is governed by the migratory aptitude of the adjacent carbons (tertiary > secondary > primary). scholarsresearchlibrary.com DFT studies and experimental results show that the Baeyer-Villiger oxidation of bicyclo[3.2.0]heptan-6-one kinetically favors the formation of the "normal" lactone. scholarsresearchlibrary.com Biocatalytic oxidations using enzymes like Baeyer-Villiger monooxygenases (BVMOs) can also be employed, often with high enantioselectivity and sometimes altered regioselectivity. researchgate.netrsc.org For instance, the oxidation of racemic bicyclo[3.2.0]heptan-6-one with a Zr(salen) catalyst can lead to a kinetic resolution where one enantiomer preferentially forms the abnormal lactone. nih.gov
| Oxidant/Catalyst | Substrate | Product(s) | Selectivity Notes | Reference |
|---|---|---|---|---|
| Hydrogen Peroxide | Bicyclo[3.2.0]heptan-6-one | "Normal" Lactone (P3) | Kinetically and thermodynamically favored over the "abnormal" lactone (P4). | scholarsresearchlibrary.com |
| Zr(salen) Complex / UHP | (rac)-Bicyclo[3.2.0]heptan-6-one | "Normal" and "Abnormal" Lactones | Enantiospecific kinetic resolution. One enantiomer gives the normal lactone; the other preferentially gives the abnormal lactone. | nih.gov |
| Acinetobacter NCIMB 9871 | 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one | Corresponding Lactone | Bio-oxidation yields lactone with high optical purity. | rsc.org |
Direct nucleophilic substitution on the saturated C-H bonds of the bicyclo[3.2.0]heptane ring is not a feasible reaction pathway. Such reactions require the presence of a suitable leaving group, such as a halide or a tosylate, on the ring. The stereochemistry and reactivity of these substitution reactions are heavily influenced by the rigid, strained structure of the bicyclic system.
In related bicyclic systems like bromo-substituted bicyclo[3.1.0]hexanes, nucleophilic substitution with potassium thioacetate (B1230152) has been shown to proceed via an Sₙ2 mechanism. chemrxiv.org This implies a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center. For the bicyclo[3.2.0]heptane system, a similar Sₙ2 reaction at C6 would be subject to considerable steric hindrance, particularly for attack from the endo face (inside the bicyclic 'crease').
Another relevant reaction is the ring-opening of epoxides derived from the bicyclic skeleton. The reaction of bicyclo[3.2.0]heptene-derived epoxides with nucleophiles like hydrobromic acid demonstrates high regio- and stereoselectivity. stir.ac.uk The nucleophile (Br⁻) preferentially attacks one of the carbon atoms of the former epoxide ring, with the position of attack (e.g., C2 vs. C3) and the stereochemical outcome (e.g., exo vs. endo) being controlled by steric and electronic factors, including the conformation of the transition state. stir.ac.uk This highlights how functionalization of the ring system enables subsequent nucleophilic attack at specific positions.
Ring-Opening Reactions of the Strained Framework
The fused four- and five-membered ring system of bicyclo[3.2.0]heptane derivatives is susceptible to cleavage under various conditions, offering pathways to functionalized cyclobutane (B1203170) and cyclopentane (B165970) structures.
Photochemical Cleavage : Photochemical reactions, particularly the Norrish Type I cleavage, provide a method for the controlled scission of the cyclobutane ring in bicyclo[3.2.0]heptanone derivatives. This process involves the formation of a diradical intermediate that can lead to various ring-opened products.
Acid- and Base-Catalyzed Opening : The lactone moiety within certain bicyclo[3.2.0]heptane derivatives can undergo ring-opening. For instance, treatment of bicyclo[3.2.0]heptane lactone with boron tribromide (BBr₃) can cleave the cyclobutane ring to yield a γ-lactone. rsc.orgrsc.org Alternatively, hydrolysis under basic conditions can open the lactone to afford a tri-substituted cyclobutane derivative. rsc.orgrsc.org
Mechanochemical Activation : The application of mechanical force can induce the ring-opening of the bicyclo[3.2.0]heptane framework. When incorporated into a polymer chain, the mechanical stress can lead to a retro-[2+2] cycloaddition, cleaving the cyclobutane ring to generate reactive bis-enone functionalities. This transformation is reversible, with subsequent photocyclization regenerating the bicyclo[3.2.0]heptane structure.
A summary of representative ring-opening reaction types is presented below.
| Reaction Type | Reagents/Conditions | Product Type |
| Photochemical Cleavage | UV light (Norrish Type I) | Diradical intermediates, ring-opened products |
| Lactone Ring-Opening | BBr₃ | γ-Lactone |
| Lactone Ring-Opening | Hydrolysis (base) | Tri-substituted cyclobutane |
| Mechanochemical Opening | Mechanical Force | Bis-enone |
Rearrangement Processes within the Bicyclic Skeleton
Beyond simple ring-opening, the bicyclo[3.2.0]heptane skeleton can undergo a variety of rearrangement reactions, often leading to different ring systems.
Acid-Catalyzed Ring Expansion : In the presence of strong acids, such as fluorosulfonic acid (FSO₃H), bicyclo[3.2.0]heptanone derivatives can undergo a clean isomerization. This process involves a two-carbon ring expansion, transforming the bicyclic system into more stable cycloheptenone derivatives.
Wolff Rearrangement : The Wolff rearrangement serves as a key strategy for synthesizing the bicyclo[3.2.0]heptane core from a larger bicyclo[3.3.0]octane system. acs.orgacs.org This ring-contraction method is a crucial step in the stereocontrolled synthesis of complex natural products containing the bicyclo[3.2.0]heptane motif, such as in the synthetic strategy towards Humilisin E. acs.orgacs.orgnih.gov
Stereochemical Control in Chemical Transformations of this compound
The synthesis of functionalized bicyclo[3.2.0]heptane derivatives with precise control over stereochemistry is a significant area of research, driven by the importance of these scaffolds in natural products and medicinal chemistry. rsc.orgrsc.org
Diastereoselective Synthesis of Bicyclo[3.2.0]heptane Derivatives
Achieving control over the relative stereochemistry of substituents on the bicyclic framework is crucial for accessing specific isomers.
Palladium-Catalyzed C-H Activation : A highly diastereoselective method to access bicyclo[3.2.0]heptane lactones involves a palladium-catalyzed C-H activation and C-C cleavage cascade starting from bicyclo[1.1.1]pentane carboxylic acids. rsc.orgrsc.orgrsc.orgresearchgate.net The use of a mono-N-protected amino acid (MPAA) ligand, such as Ac-L-Val-OH, is critical for this transformation, which can produce all-syn arylated bicyclo[3.2.0]heptane lactones with high diastereoselectivity. rsc.orgrsc.orgrsc.org
[2+2] Cycloaddition Reactions : The intramolecular [2+2] photocycloaddition is a cornerstone for constructing the bicyclo[3.2.0]heptane system. rsc.orgrsc.org These reactions are often more diastereoselective than their intermolecular counterparts. researchgate.net For example, the thermal [2+2] cycloaddition followed by stereocontrolled functionalization has been used to generate the core of Bielschowskysin. researchgate.net Ruthenium-catalyzed [2+2] cyclization of allenenes can also proceed with full diastereoselectivity. taltech.ee
Rearrangement-Based Methods : Stereocontrolled rearrangements also provide access to specific diastereomers. The Wolff rearrangement, utilized in the synthesis of the Humilisin E core, is a stereoselective approach to form the functionalized bicyclic system from a bicyclo[3.3.0]octane precursor. acs.orgacs.orgnih.gov
The table below highlights the diastereoselectivity achieved in a palladium-catalyzed synthesis of bicyclo[3.2.0]heptane lactones.
| Starting Material (Substituent) | Aryl Iodide | Product | Yield (%) | Diastereomeric Ratio |
| Phenyl | 4-MeO-Ph-I | Arylated Lactone | 70 | >20:1 |
| Phenyl | 4-CF₃-Ph-I | Arylated Lactone | 65 | >20:1 |
| Cyclohexyl | 4-F-Ph-I | Arylated Lactone | 72 | >20:1 |
| Methyl | Ph-I | Arylated Lactone | 55 | >20:1 |
Data synthesized from research on palladium-catalyzed C-H activation cascades. researchgate.net
Enantioselective Methodologies for Functionalized Bicyclic Systems
Controlling the absolute stereochemistry to yield enantioenriched or enantiopure bicyclo[3.2.0]heptane derivatives is essential for pharmaceutical applications.
Chiral Auxiliary-Mediated Photocycloaddition : An enantioselective synthesis of bicyclo[3.2.0]heptanes can be achieved through an organophotoredox-catalyzed anion radical [2+2] photocycloaddition. mdpi.com By attaching chiral oxazolidinone auxiliaries (based on Evans' chiral auxiliary) to aryl bis-enone substrates, highly substituted and enantioenriched bicyclo[3.2.0]heptane products are formed. The reaction is mediated by Eosin Y under visible light irradiation and proceeds via a syn-closure pathway to favor cis-anti products. mdpi.com
Substrate-Controlled Synthesis : Enantiomerically pure bicyclo[3.2.0]heptane derivatives can be synthesized by starting with optically active precursors. For example, enantiomerically pure azabicyclo[3.2.0]heptanes have been prepared via a [2+2] photocyclization of substrates derived from optically active starting materials. taltech.ee Fixing the conformation of the precursor, for instance by using a 3-cinnamyl-4-vinyloxazolidinone, allows the cyclization to proceed with very high diastereoselectivity, thus translating the chirality of the starting material to the final product. taltech.ee Similarly, stereocontrolled approaches to natural product cores, such as that of pestalotiopsin A, rely on manipulating chiral precursors to build the functionalized 2-oxabicyclo[3.2.0]heptane skeleton. nih.gov
Structural Conformations and Stereochemical Analysis of Bicyclo 3.2.0 Heptane Systems
Conformational Analysis of the Bicyclo[3.2.0]heptane Framework
The conformation of the bicyclo[3.2.0]heptane skeleton is primarily dictated by the puckering of its two constituent rings and the stereochemistry at the ring junction.
The bicyclo[3.2.0]heptane system can exist in two principal conformations: endo and exo. These conformations are defined by the orientation of the five-membered ring relative to the four-membered ring. In the endo conformation, the C6-C7 bridge of the cyclopentane (B165970) ring is bent towards the cyclobutane (B1203170) ring, whereas in the exo conformation, it is bent away.
Research, including force field calculations and electron-diffraction studies, has established that the endo conformation is generally the more stable of the two. rsc.orgstackexchange.com The energy difference between the endo and exo conformers is estimated to be approximately 6-10 kJ/mol, indicating a clear preference for the endo form. rsc.org The most stable ground-state conformation is the endo-form, which possesses C_s symmetry, where both the cyclobutane and cyclopentane moieties adopt an envelope form. stackexchange.com The exo form is considered the next most stable conformation. stackexchange.com
| Conformer | Relative Stability | Symmetry (approx.) | Structural Feature |
| Endo | More Stable | C_s | C6-C7 bridge is bent towards the four-membered ring. stackexchange.com |
| Exo | Less Stable | C_1 | C6-C7 bridge is bent away from the four-membered ring. rsc.orgstackexchange.com |
This table summarizes the relative stabilities and key features of the endo and exo conformations of the bicyclo[3.2.0]heptane framework.
The fusion of a cyclobutane ring into the bicyclic system introduces significant ring strain, which profoundly influences both the conformation and the chemical reactivity of the molecule. The inherent strain within the four-membered ring makes it susceptible to cleavage reactions, a property that can be exploited synthetically to produce functionalized cyclopentane derivatives.
This ring strain is also a driving force for various rearrangement and ring-expansion reactions. For instance, under strong acid conditions, bicyclo[3.2.0]heptan-6-one derivatives can isomerize to form more stable cycloheptenone derivatives through a two-carbon ring expansion. The reactivity of the bicyclo[3.2.0]heptane core is a key feature in its use as a mechanophore, where mechanical force can induce a retro [2+2] cycloaddition to generate reactive bis-enones. nih.govacs.org
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation
A combination of sophisticated analytical techniques is required to fully characterize the three-dimensional structure and conformational dynamics of bicyclo[3.2.0]heptane derivatives.
NMR spectroscopy is a powerful tool for investigating the configuration and conformation of bicyclo[3.2.0]heptane systems in solution. researchgate.net A complete analysis of ¹H-NMR spectral parameters, including chemical shifts and coupling constants, allows for detailed conformational descriptions. researchgate.net For example, studies on various bicyclo[3.2.0]heptane derivatives have shown that the five-membered rings typically adopt a twist conformation. researchgate.net In some substituted systems, changes in vicinal and long-range coupling values can indicate conformational changes within the rings. ¹³C NMR has also been utilized as a complementary method for structure-configuration-conformation studies of related bicyclic compounds. kirj.ee
Single-crystal X-ray crystallography provides unambiguous, high-resolution structural information for bicyclo[3.2.0]heptane derivatives in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the molecule's conformation.
For example, the X-ray crystal structures of syn and anti 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids revealed that despite different substitution patterns and crystal packing, the bicyclic core unit adopts a nearly identical boat-like conformation in both stereoisomers. nih.gov This demonstrates the intrinsic preference of the bicyclic system for a specific conformation. nih.gov X-ray diffraction has also been used to unambiguously determine the absolute configuration of chiral, highly substituted bicyclo[3.2.0]heptanes synthesized via photocycloaddition reactions. mdpi.com
To understand the intrinsic conformational preferences of the bicyclo[3.2.0]heptane framework without the influence of crystal packing or solvent effects, gas-phase techniques are employed. Electron diffraction studies on gaseous bicyclo[3.2.0]heptane have provided detailed information on its molecular structure, including bond angles, confirming the favored endo conformation. stackexchange.com While microwave spectroscopy is a valuable tool for determining the rotational constants and dipole moments of molecules in the gas phase, specific studies on the parent bicyclo[3.2.0]heptane are less common than for related systems like bicyclo[3.2.0]hept-6-ene. acs.org
| Technique | Phase | Information Obtained | Example Application |
| NMR Spectroscopy | Solution | Conformational dynamics, relative configuration, ring puckering. researchgate.net | Determination of twist conformation in five-membered rings of derivatives. researchgate.net |
| X-ray Crystallography | Solid | Precise bond lengths/angles, absolute configuration, solid-state conformation. nih.govmdpi.com | Confirmation of the boat-like conformation of the bicyclic core. nih.gov |
| Electron Diffraction | Gas | Molecular structure and conformation in the absence of intermolecular forces. stackexchange.com | Determination of bond angles and confirmation of the preferred endo form. stackexchange.com |
| Microwave Spectroscopy | Gas | Rotational constants, dipole moment, gas-phase structure. acs.org | Structural studies of related unsaturated systems like bicyclo[3.2.0]hept-6-ene. acs.org |
This table provides an overview of the advanced analytical techniques used for the structural elucidation of bicyclo[3.2.0]heptane systems.
Computational Chemistry and Theoretical Investigations of Bicyclo 3.2.0 Heptane 6 Carboxylic Acid
Molecular Mechanics (MM2) Calculations for Conformational Preferences
The bicyclo[3.2.0]heptane framework, characterized by the fusion of a cyclopentane (B165970) and a cyclobutane (B1203170) ring, possesses a rigid and strained structure. This rigidity limits the number of accessible conformations compared to more flexible acyclic or monocyclic systems. Molecular mechanics calculations, such as those using the MM2 force field, are well-suited for exploring the conformational landscape of such molecules to identify the most stable geometries.
Studies on the parent bicyclo[3.2.0]heptane system and its derivatives have consistently shown a strong preference for specific conformations. stir.ac.ukstackexchange.comrsc.org The cyclopentane ring typically adopts an endo-envelope conformation, which is found to be more stable than the alternative exo-twist conformer. stir.ac.ukrsc.org This intrinsic preference for a boat-like conformation for the bicyclic core is a dominant feature and appears to be largely unaffected by various substitution patterns. nih.gov In this preferred arrangement, the fused cyclobutane ring puckers away from the five-membered ring.
| Conformer | Ring Conformation | Relative Stability | Key Structural Features |
|---|---|---|---|
| endo-envelope | Cyclopentane: envelope; Cyclobutane: puckered | More Stable / Preferred | Generally adopted by the core bicyclic system. stir.ac.ukstackexchange.com |
| exo-twist | Cyclopentane: twist | Less Stable | Higher in energy due to increased strain. stir.ac.uk |
Density Functional Theory (DFT) Studies for Reaction Pathways and Selectivity
Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic reactions. For bicyclo[3.2.0]heptane systems, DFT calculations have been instrumental in understanding the pathways of their formation and their subsequent reactivity, providing insights that are often difficult to obtain through experimental means alone. mdpi.comacs.org
One of the most common routes to the bicyclo[3.2.0]heptane skeleton is through intramolecular [2+2] photocycloaddition reactions. mdpi.com DFT studies of these reactions have been used to map out the potential energy surfaces, identify transition states, and calculate activation energies for competing pathways. For instance, in the organophotoredox-catalyzed stereoselective synthesis of bicyclo[3.2.0]heptanes, DFT calculations have helped to propose a plausible reaction mechanism that aligns with experimental observations. mdpi.com These computational models can rationalize the observed diastereoselectivity by comparing the energies of the transition states leading to different stereoisomers, often revealing that the formation of the major product proceeds via the lowest energy pathway. mdpi.comnih.gov
DFT has also been applied to other reaction types, such as the Au(I)-catalyzed cycloisomerization of 1,6-enynes to form bicyclo[3.2.0]heptenones. In such cases, computational investigations revealed a stepwise mechanism involving cyclization followed by a skeletal rearrangement as the most probable reaction pathway. acs.org These studies can also highlight the role of catalysts and substituents in influencing the reaction outcome. By modeling the entire catalytic cycle, researchers can understand how the catalyst interacts with the substrate and facilitates specific bond-forming events, thereby controlling selectivity. researchgate.net
| Reaction Type | Computational Approach | Key Insights from DFT |
|---|---|---|
| [2+2] Photocycloaddition | Transition state analysis, reaction pathway modeling | Elucidation of reaction mechanisms; rationalization of high diastereoselectivity; prediction of product configurations. mdpi.com |
| Multicomponent Reactions | Calculation of activation energies for competing pathways | Identification of the preferred reaction mechanism and rate-limiting steps; explanation for by-product formation. nih.gov |
| Au(I)-Catalyzed Cycloisomerization | Modeling of catalytic cycles and intermediates | Confirmation of a stepwise 6-endo-dig cyclization followed by skeletal rearrangement as the most probable pathway. acs.org |
Theoretical Analysis of Steric and Electronic Effects on Reactivity
The reactivity of the bicyclo[3.2.0]heptane ring system is profoundly influenced by its unique three-dimensional structure. The fused ring arrangement creates a distinct convex and concave face, leading to significant steric hindrance that can direct the approach of reagents. Theoretical analysis allows for a quantitative understanding of how these steric and electronic factors control the outcome of chemical reactions.
Steric effects are a dominant factor in controlling the stereoselectivity of reactions involving the bicyclo[3.2.0]heptane skeleton. stir.ac.uk The rigid, locked conformation of the ring system means that one face of the molecule is often more accessible than the other. stir.ac.uk For example, in addition reactions to bicyclo[3.2.0]heptene precursors, the formation of exo products is often favored because the approach of the electrophile from the endo face is sterically hindered. Computational modeling can quantify this steric congestion and explain the observed product ratios by calculating the energies of the different transition states. The preferred endo-envelope conformation of the bicyclic system is a key factor that explains the observed regio- and stereoselectivity in many addition reactions. stir.ac.uk
Electronic effects, originating from substituents on the bicyclic frame, also play a crucial role. A substituent like a carboxylic acid group at the C-6 position can exert electronic influence through inductive effects. DFT calculations can model how these electronic perturbations affect the electron density distribution within the molecule, influencing the reactivity of nearby functional groups. For instance, the electron-withdrawing nature of a carbonyl group can affect the stability of charged intermediates or transition states in adjacent positions. Theoretical studies can dissect these electronic influences from steric ones, providing a more complete picture of the factors that govern reactivity and selectivity in this important class of bicyclic compounds. acs.orgresearchgate.net
Applications of Bicyclo 3.2.0 Heptane 6 Carboxylic Acid in Advanced Organic Synthesis
Role as a Precursor for Complex Natural Product Synthesis
The unique conformational constraints and reactivity of the bicyclo[3.2.0]heptane core are leveraged by synthetic chemists to achieve high levels of stereocontrol in the synthesis of complex natural products. This scaffold provides a robust template for the introduction of multiple stereocenters, which can then be elaborated into larger, more functionalized molecules.
Synthesis of Terpenoids (e.g., Taxol Derivatives)
The bicyclo[3.2.0]heptane ring system is a structural feature present in some terpenoid natural products, such as the marine-derived raikovenal. nih.gov While not a direct precursor in the commercial synthesis of the complex diterpenoid Taxol, the strategic use of bicyclo[3.2.0]heptane derivatives showcases their potential in building the highly functionalized and stereochemically rich cores required for such molecules. The synthesis of complex polycyclic systems, like the core of Taxol, often involves the strategic opening or rearrangement of strained ring systems to install the desired functionality and stereochemistry.
Certain β-lactam-containing structures, which can be conceptually related to bicyclic systems, are utilized in the preparation of anti-cancer compounds, including Taxol. google.com The rigid bicyclo[3.2.0]heptane framework can serve as a starting point for creating key intermediates with precisely controlled stereochemistry, which is a critical aspect in the total synthesis of complex terpenoids.
Pathways to Prostaglandin (B15479496) Synthesis
The utility of bicyclo[3.2.0]heptane derivatives is well-established in the synthesis of prostaglandins (B1171923), a class of lipid compounds with diverse physiological effects. researchgate.netgoogle.com Synthetic routes often employ a bicyclo[3.2.0]heptenone intermediate to establish the correct relative stereochemistry of the cyclopentane (B165970) ring found in prostaglandins such as PGE₂ and PGF₂α. rsc.orgacs.org
A common strategy begins with the photochemical [2+2] cycloaddition to form the bicyclo[3.2.0]heptenone core. This intermediate then undergoes a series of stereocontrolled transformations. For instance, the synthesis of Prostaglandin F₂α has been achieved from bicyclo[3.2.0]hept-2-en-6-one. rsc.org The key steps in these synthetic pathways often involve:
Stereoselective Epoxidation: The double bond in the cyclopentene (B43876) ring of the bicyclic system can be selectively epoxidized. The fused cyclobutane (B1203170) ring directs the approach of the reagent, leading to a high degree of stereocontrol. rsc.org
Regioselective Ring Opening: The resulting epoxide is then opened by an organocuprate reagent, which introduces one of the prostaglandin side chains and sets the stereochemistry of a key hydroxyl group. rsc.org
Baeyer-Villiger Oxidation: Alternatively, Baeyer-Villiger oxidation of the ketone in the bicyclo[3.2.0]heptanone system yields a lactone. rsc.org This "Corey lactone" is a well-known and versatile intermediate in the synthesis of a wide variety of prostaglandins. nih.gov
| Intermediate | Key Transformation | Target Prostaglandin |
| Bicyclo[3.2.0]hept-2-en-6-one | Epoxidation, Organocuprate addition | Prostaglandin F₂α |
| Bicyclo[3.2.0]heptan-6-one derivative | Baeyer-Villiger Oxidation | Prostaglandin E₂ (via Corey Lactone) |
Derivatization towards Jasmonoid Compounds
Similar to prostaglandin synthesis, the pathway to jasmonoids, a group of plant hormones, can also effectively utilize bicyclo[3.2.0]heptane precursors. researchgate.net The synthesis of key jasmonoid compounds like cis-jasmone and methyl jasmonate often proceeds through a lactone intermediate derived from a bicyclo[3.2.0]heptanone. researchgate.netgoogle.com
The critical step in this transformation is the Baeyer-Villiger oxidation of a suitably substituted bicyclo[3.2.0]heptan-6-one derivative. This reaction selectively inserts an oxygen atom between the carbonyl carbon and the more substituted adjacent carbon, leading to a ring expansion and the formation of a lactone. This lactone contains the core cyclopentane structure of the jasmonoids and the necessary functional handles for elaboration of the side chains, demonstrating the synthetic versatility of the bicyclic precursor. researchgate.net
Building Block in the Development of Pharmaceutical Scaffolds
The rigid three-dimensional structure of the bicyclo[3.2.0]heptane system makes it an attractive scaffold for the design of novel therapeutic agents. By orienting functional groups in specific spatial arrangements, this framework can be used to create molecules that bind with high affinity and selectivity to biological targets.
Incorporation into Carbapenem (B1253116) Antibiotic Frameworks
Carbapenems are a class of broad-spectrum β-lactam antibiotics characterized by a 4-thia-1-azabicyclo[3.2.0]heptane core structure. While bicyclo[3.2.0]heptane-6-carboxylic acid itself is a carbocyclic analogue, its fundamental framework is a key component of these potent antibacterial agents. google.com The synthesis of carbapenem antibiotics involves the construction of this specific heterocyclic ring system.
The bicyclo[3.2.0]heptane skeleton serves as a crucial design element, and its derivatives can be used as precursors or isosteres in the development of new antibiotics. The inherent strain of the fused ring system is believed to contribute to the antibacterial activity of β-lactam antibiotics by increasing the reactivity of the β-lactam ring towards bacterial transpeptidases. Synthetic strategies often focus on the efficient construction of the bicyclic core and the subsequent introduction of various side chains to modulate the antibiotic spectrum and resistance to β-lactamase enzymes.
Design of Functionalized Aza-Bicyclo[3.2.0]heptane Systems
Replacing one or more carbon atoms in the bicyclo[3.2.0]heptane skeleton with nitrogen atoms leads to the formation of aza-bicyclo[3.2.0]heptane systems. These heterocyclic scaffolds are of significant interest in medicinal chemistry as they are present in a variety of biologically active compounds. Bicyclo[3.2.0]heptane derivatives, including lactones, are versatile precursors for these nitrogen-containing bicyclic systems. rsc.orgrsc.org
Several synthetic methodologies are employed to convert bicyclo[3.2.0]heptane precursors into their aza-analogues:
Photochemical Cyclization: Intramolecular [2+2] photocycloaddition reactions can be used to construct the 3-azabicyclo[3.2.0]heptane core. researchgate.net
Dearomatization Strategies: A dearomatization approach has been reported for the construction of 2-azabicyclo[3.2.0]heptane motifs from nitroarenes. rsc.orgrsc.org
Ring Rearrangement and Functionalization: Existing bicyclo[3.2.0]heptane systems can be chemically modified through ring-opening, functional group interconversion, and subsequent cyclization to introduce nitrogen atoms into the framework, leading to structures like 6-azabicyclo[3.2.0]heptanes.
These aza-bicyclic systems provide rigid scaffolds that can be used to develop novel therapeutics by presenting pharmacophoric groups in a well-defined spatial orientation.
Utilization in the Creation of Novel Functional Materials (e.g., Liquid Crystals, Polymers)
The rigid bicyclic framework of bicyclo[3.2.0]heptane derivatives makes them intriguing candidates for incorporation into novel functional materials where defined molecular geometry is crucial. While the direct application of this compound in liquid crystals is not extensively documented in mainstream literature, the principles of liquid crystal design suggest that its rigid core could induce mesophase behavior if appropriately substituted with mesogenic units. The inherent strain and non-planar structure, however, may disrupt the anisotropic packing required for liquid crystallinity, posing a challenge for its use as a central core in such materials.
In the field of polymer science, bicyclic compounds are utilized to impart specific physical and chemical properties to polymer chains. While direct polymerization of this compound itself is not a common application, derivatives of the bicyclo[3.2.0]heptane scaffold have been incorporated into polymeric structures. For instance, the structural motif is found in complex molecules like ampicillin, which has been covalently bonded to branched biodegradable polymers to create macromolecular drug conjugates. mdpi.com In these systems, the bicyclo[3.2.0]heptane core is part of a larger, biologically active molecule, and the polymer serves as a carrier for controlled drug release. mdpi.com The carboxylic acid functionality of this compound provides a convenient handle for its incorporation into polymer backbones or as a pendant group through standard esterification or amidation reactions, suggesting its potential as a monomer for creating polymers with unique thermal and mechanical properties.
| Material Type | Potential Role of this compound | Research Findings |
| Liquid Crystals | Core unit to induce rigidity and potential mesophase behavior. | Limited direct evidence of application; the non-linear geometry may be disruptive to liquid crystalline phases. |
| Polymers | Monomer for polyester (B1180765) or polyamide synthesis; pendant group to modify polymer properties. | Derivatives of the bicyclo[3.2.0]heptane scaffold have been incorporated into drug-polymer conjugates. mdpi.com |
Stereocontrolled Synthesis of Caged Hydrocarbons
The synthesis of caged hydrocarbons, polycyclic molecules with intricate three-dimensional structures, presents a significant challenge in organic synthesis, demanding precise control over stereochemistry. The bicyclo[3.2.0]heptane framework, with its fused five- and four-membered rings, serves as a valuable starting point or intermediate in the construction of these complex architectures. The inherent stereochemistry of the bicyclo[3.2.0]heptane core can be strategically exploited to direct the formation of subsequent stereocenters.
A primary method for the stereoselective synthesis of the bicyclo[3.2.0]heptane scaffold itself is the intramolecular [2+2] photocycloaddition of tethered dienes. mdpi.comnih.govnih.gov This reaction, often catalyzed by transition metals such as copper, can proceed with high diastereoselectivity, affording specific isomers of the bicyclic system. nih.gov The stereochemistry of the resulting bicyclo[3.2.0]heptane is influenced by the nature of the catalyst, the substrate, and the reaction conditions. For instance, organophotoredox-catalyzed radical anion [2+2] photocycloaddition has been shown to be a powerful tool for the enantioselective synthesis of highly substituted bicyclo[3.2.0]heptanes. mdpi.comnih.gov
Once a stereochemically defined bicyclo[3.2.0]heptane derivative, such as an ester or lactone derived from the corresponding carboxylic acid, is obtained, it can be further elaborated into more complex caged structures. rsc.org The functional groups on the bicyclic core provide anchor points for the construction of additional rings. For example, a bicyclo[3.2.0]heptane derivative was utilized as a key intermediate in the synthesis of the natural product bielschowskysin, which features a more complex polycyclic core. acs.org The stereocontrolled functionalization of the bicyclo[3.2.0]heptane skeleton is crucial in directing the formation of the final caged architecture. While the direct conversion of this compound to a specific named caged hydrocarbon is not prominently detailed, the established principles of stereocontrolled synthesis using this scaffold highlight its potential as a foundational element in the strategic assembly of such molecules.
| Synthetic Strategy | Key Features | Relevance to Caged Hydrocarbon Synthesis |
| Intramolecular [2+2] Photocycloaddition | High diastereoselectivity, often catalyzed by transition metals or photoredox catalysts. mdpi.comnih.govnih.gov | Establishes the initial stereochemically defined bicyclo[3.2.0]heptane core. |
| Stereoselective Functionalization | Controlled introduction of new stereocenters on the bicyclic framework. | Allows for the elaboration of the bicyclo[3.2.0]heptane intermediate into more complex polycyclic systems. acs.org |
Enzymatic Transformations and Biocatalysis Involving Bicyclo 3.2.0 Heptane 6 Carboxylic Acid and Analogs
Bioreduction of Bicyclo[3.2.0]heptane-Derived Ketones
The bioreduction of bicyclo[3.2.0]heptane-based ketones, particularly (±)-bicyclo[3.2.0]hept-2-en-6-one, has been extensively studied using whole-cell biocatalysts and isolated enzymes. These processes are highly valued for their ability to produce optically active alcohols, which are crucial chiral synthons.
Dehydrogenase enzymes within various fungi and yeasts have been shown to effectively reduce the ketone moiety. For instance, baker's yeast (Saccharomyces cerevisiae) reduces (±)-bicyclo[3.2.0]hept-2-en-6-one to a mixture of the corresponding (6S)-endo- and (6S)-exo-alcohols. nih.gov Other microorganisms, such as Curvularia lunata and Mortierella ramanniana, exhibit higher selectivity, yielding predominantly the 6-endo-alcohol alongside optically active unreacted ketone. rsc.org The specificity of the reduction highlights the influence of the enzyme's active site in controlling the stereochemical outcome.
The choice of microorganism significantly impacts both the conversion rate and the product distribution. Studies have demonstrated that while some yeasts like Rhodotorula rubra and Saccharomyces acidifaciens catalyze a rapid reduction, they may act on both enantiomers of the starting ketone. In contrast, Curvularia lunata and Mortierella ramanniana are particularly effective for kinetic resolution, selectively reducing one enantiomer to provide both an optically enriched alcohol and the remaining ketone enantiomer. rsc.org
Below is a data table summarizing the bioreduction of (±)-bicyclo[3.2.0]hept-2-en-6-one by various fungal whole-cell preparations.
| Biocatalyst | Major Alcohol Product(s) | Key Outcome |
| Baker's Yeast (S. cerevisiae) | 6-exo-(1R,5S,6S)-alcohol and 6-endo-(1S,5R,6S)-alcohol | Produces a mixture of exo and endo alcohols. rsc.org |
| Curvularia lunata | 6-endo-(1S,5R,6S)-alcohol | Selective production of the endo-alcohol and optically active ketone. rsc.org |
| Mortierella ramanniana | 6-endo-(1S,5R,6S)-alcohol | Good bioconversion rate with specific production of the endo-alcohol. rsc.org |
| Schizosaccharomyces pombe | Initially 6-endo-alcohol, later forms 6-exo-alcohol | Product profile changes with incubation time. |
Biooxidation Processes Involving Bicyclo[3.2.0]heptane Derivatives
Biooxidation provides a complementary method to bioreduction for transforming bicyclo[3.2.0]heptane structures. These reactions can re-oxidize alcohols to ketones or introduce oxygen atoms into the carbocyclic framework.
Under modified reaction conditions, certain biocatalysts known for reduction can also perform oxidation. For example, baker's yeast has been shown to oxidize (±)-6-endo-bicyclo[3.2.0]hept-2-en-6-ol to produce (1S,5R)-bicyclo[3.2.0]hept-2-en-6-one. rsc.org This demonstrates the reversible nature of the alcohol dehydrogenase-catalyzed reaction, which can be controlled by adjusting reaction parameters.
A significant class of enzymes used for the biooxidation of bicyclo[3.2.0]heptane ketones are the Baeyer-Villiger monooxygenases (BVMOs). These enzymes catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting cyclic ketones into lactones. This transformation is highly valuable for synthesizing complex molecules. An early example includes the enzyme-catalyzed lactonization of 7,7-dichlorobicyclo[3.2.0]heptan-6-one. nih.gov More recent research has focused on discovering and characterizing novel BVMOs with high activity and stability for these substrates. researchgate.net
Enzyme Interaction Studies and Substrate Specificity
Understanding the interactions between enzymes and bicyclo[3.2.0]heptane substrates is crucial for optimizing existing biocatalytic processes and designing new ones. Studies have focused on determining the substrate specificity and catalytic mechanisms of key enzyme classes like BVMOs and alcohol dehydrogenases.
BVMOs are flavin-dependent enzymes that have garnered attention for their synthetic potential. researchgate.net Research into their interaction with bicyclo[3.2.0]heptane derivatives aims to identify robust enzymes for industrial applications. A novel BVMO, designated MO-G35A, isolated from a Streptomyces strain from the Atacama Desert, was found to be a promising biocatalyst. researchgate.net This enzyme catalyzes the oxidation of ketones using molecular oxygen and an NAD(P)H cofactor. Kinetic studies revealed its efficiency towards bicyclo[3.2.0]hept-2-en-6-one (BHC), as detailed in the table below.
| Enzyme | Substrate | Km (mM) | kcat (s-1) |
| MO-G35A | Bicyclo[3.2.0]hept-2-en-6-one (BHC) | 0.06 | 0.15 |
The enzyme also demonstrated high stability in the presence of organic solvents, a desirable trait for processes involving substrates with poor water solubility. researchgate.net
Alcohol dehydrogenases (ADHs) are central to the bioreduction and biooxidation of bicyclo[3.2.0]heptane alcohols and ketones. The substrate specificity of different ADHs dictates the stereochemical outcome of the transformation. nih.gov
Comparative studies using isolated ADHs have provided insight into their substrate preferences. Enzymes such as horse liver alcohol dehydrogenase (HLADH), Thermoanaerobium brockii alcohol dehydrogenase (TBADH), and hydroxysteroid dehydrogenase (HSDH) from Streptomyces hydrogenans were tested on (rac)-bicyclo[3.2.0]hept-2-en-6-one and its 7,7-dimethyl substituted analog. nih.gov The results showed a mixed picture, with each enzyme displaying different levels of activity and selectivity, underscoring the importance of enzyme selection for a desired transformation. For instance, while some ADHs follow Prelog's rule to predictably yield alcohols with the S-configuration at the newly formed stereocenter, the complex three-dimensional structure of bicyclic ketones can lead to varied outcomes. nih.gov The use of whole-cell systems, like Mortierella ramanniana, often provides superior stereocontrol compared to some isolated enzymes for these specific substrates.
Development of Artificial Biocatalytic Cascades for Bicyclo[3.2.0]carbocyclic Molecules
To improve the efficiency and sustainability of biocatalytic processes, researchers have developed artificial biocatalytic cascades. These systems integrate multiple enzymatic steps in a single pot, often incorporating cofactor recycling to reduce costs and improve yields.
For ADH-catalyzed reductions of bicyclo[3.2.0]heptane ketones, which require the expensive NAD(P)H cofactor, efficient recycling is paramount. nih.gov Two primary strategies have been employed:
Coupled-Substrate Systems: A simple alcohol like ethanol (B145695) or isopropanol (B130326) is added to the reaction mixture. The primary ADH reduces the target ketone while a second molecule of the same ADH oxidizes the sacrificial alcohol, regenerating the required cofactor in situ. This approach was used with HLADH and TBADH. nih.gov
Coupled-Enzyme Systems: A second enzyme and its corresponding substrate are used to regenerate the cofactor. For example, glucose-6-phosphate dehydrogenase can be paired with glucose-6-phosphate to regenerate NADPH for the primary reduction reaction. nih.gov Similarly, an alcohol dehydrogenase can be coupled with a sacrificial alcohol to regenerate NADH. nih.gov
These closed-loop systems represent a significant advancement, allowing for redox-neutral transformations and paving the way for more complex, linear biocatalytic cascades involving bicyclo[3.2.0]carbocyclic molecules. nih.gov
Future Directions and Emerging Research Avenues for Bicyclo 3.2.0 Heptane 6 Carboxylic Acid
Development of Next-Generation Stereoselective Synthetic Methodologies
A primary focus of future research is the development of more efficient and highly selective methods for constructing the bicyclo[3.2.0]heptane core with precise control over its stereochemistry. While photochemical [2+2] cycloadditions are a common method for synthesizing this framework, newer strategies are emerging that offer enhanced control and versatility. mdpi.comresearchgate.net
One promising avenue is the use of organophotoredox catalysis . Recent studies have demonstrated the stereoselective synthesis of bicyclo[3.2.0]heptanes through an anion radical [2+2] photocycloaddition of aryl bis-enone derivatives. mdpi.comresearchgate.net This method, employing visible light and a catalyst like Eosin Y, allows for the creation of enantioenriched, highly substituted bicyclo[3.2.0]heptanes by using chiral auxiliaries. mdpi.comresearchgate.net Future work will likely focus on expanding the substrate scope and developing catalytic enantioselective versions of this reaction, eliminating the need for stoichiometric chiral auxiliaries.
Another key area is the advancement of transition metal-catalyzed reactions . Palladium-catalyzed C(sp³)–H activation and C–C cleavage processes have been successfully used to diastereoselectively synthesize bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids. rsc.orgnih.govrsc.orgrsc.orgresearchgate.net The choice of ligand is crucial in these transformations, enabling access to different product isomers. rsc.orgnih.gov Further research is expected to uncover new ligand systems and metal catalysts that can achieve even higher levels of stereocontrol and provide access to previously inaccessible substitution patterns on the bicyclo[3.2.0]heptane skeleton. nih.govrsc.orgrsc.org
The development of these methodologies is critical for creating diverse libraries of bicyclo[3.2.0]heptane derivatives for biological screening and materials science applications.
| Synthetic Methodology | Key Features | Potential Future Developments |
| Organophotoredox [2+2] Photocycloaddition | Uses visible light; Employs chiral auxiliaries for stereocontrol; Proceeds via an anion radical mechanism. mdpi.comresearchgate.net | Development of fully catalytic enantioselective systems; Expansion to a broader range of substrates. |
| Palladium-Catalyzed C-H Activation | Starts from bicyclo[1.1.1]pentane precursors; Ligand-controlled diastereoselectivity; Involves C-C bond cleavage. rsc.orgnih.govrsc.orgrsc.org | Discovery of novel ligands for improved stereocontrol; Application to the synthesis of other bicyclic systems. |
| Gold(I)-Catalyzed Cycloisomerization | Cycloisomerization of 1,6-enynes to form bicyclo[3.2.0]hept-6-en-2-ones under mild conditions. acs.org | Asymmetric variations of the cycloisomerization; Exploration of different enyne substrates. |
Exploration of Novel Chemical Transformations and Reaction Mechanisms
Beyond synthesizing the core structure, researchers are actively exploring novel ways to functionalize and transform the bicyclo[3.2.0]heptane skeleton. This includes ring-opening reactions, ring expansions, and unique cycloadditions to build more complex molecular architectures.
A fascinating area of emerging research is mechanochemistry , where mechanical force is used to induce chemical reactions. The bicyclo[3.2.0]heptane framework has been investigated as a "mechanophore" that can undergo a formal retro [2+2] cycloaddition when incorporated into a polymer and subjected to stress. nih.gov This force-induced ring-opening generates reactive bis-enones, which can then participate in other reactions. nih.gov A particularly interesting aspect is that this transformation can be reversible under photochemical conditions, suggesting applications in self-healing materials where stress-induced damage could potentially be repaired by light. nih.gov
The conversion of bicyclo[3.2.0]heptane derivatives into other valuable scaffolds is also a significant research direction. For instance, bicyclo[3.2.0]heptane lactones, synthesized via palladium catalysis, can be transformed into a variety of substituted cyclobutanes and γ-lactones. rsc.orgnih.gov Furthermore, Baeyer-Villiger oxidation of bicyclo[3.2.0]heptane ketones provides access to lactones, which are important precursors in natural product synthesis.
Future investigations will likely uncover new catalytic systems that can perform novel transformations on the bicyclo[3.2.0]heptane ring system, such as selective C-H functionalization at various positions, allowing for late-stage modification of complex molecules. Understanding the mechanisms of these new reactions, such as the stepwise 6-endo-dig cyclization and skeletal rearrangement observed in gold-catalyzed reactions, will be crucial for their broader application. acs.org
| Transformation Type | Description | Potential Applications |
| Mechanochemical Ring-Opening | Force-induced retro [2+2] cycloaddition of a polymer-bound bicyclo[3.2.0]heptane to form bis-enones. nih.gov | Stress-responsive and self-healing materials. nih.gov |
| Photochemical Reversion | The ring-opened bis-enone products can be converted back to the bicyclo[3.2.0]heptane structure using visible light. nih.gov | Switchable materials with reversible properties. nih.gov |
| Conversion to Other Scaffolds | Ring-opening or expansion of bicyclo[3.2.0]heptane lactones and ketones to form substituted cyclobutanes, γ-lactones. rsc.orgnih.gov | Access to diverse and highly functionalized building blocks for organic synthesis. nih.gov |
Advanced Computational Modeling for Predicting Structure-Reactivity Relationships and Design of New Compounds
Computational chemistry is becoming an indispensable tool for accelerating research in this area. Advanced modeling techniques, particularly Density Functional Theory (DFT), are being used to provide deep insights into the structure and reactivity of bicyclo[3.2.0]heptane systems. mdpi.comacs.org
DFT calculations have been instrumental in elucidating complex reaction mechanisms. For example, computational studies have helped to propose plausible reaction pathways for the organophotoredox-catalyzed [2+2] photocycloaddition, confirming that the reaction proceeds via a syn-closure pathway to favor specific diastereoisomers. mdpi.comresearchgate.net Similarly, DFT has been used to map the reaction pathway for the gold(I)-catalyzed cycloisomerization of 1,6-enynes, identifying the most probable sequence of elementary steps. acs.org
Looking forward, the role of computational modeling is expected to expand significantly. By accurately predicting the strain energy and electronic properties of different bicyclo[3.2.0]heptane derivatives, computational models can help predict their reactivity. This predictive power will be invaluable for:
Designing new catalysts and ligands: Simulating the interaction between a catalyst and a bicyclo[3.2.0]heptane substrate can guide the design of new ligands that enhance stereoselectivity.
Predicting reaction outcomes: Computational screening of different substrates and reaction conditions can help prioritize experiments and accelerate the discovery of new transformations.
Designing novel compounds: By modeling the physicochemical properties of new bicyclo[3.2.0]heptane derivatives, such as their lipophilicity and acidity, researchers can design new building blocks for medicinal chemistry with improved properties. nuph.edu.uachemrxiv.org
The synergy between experimental and computational chemistry will be a hallmark of future research, enabling a more rational and efficient approach to the design and synthesis of novel compounds based on the bicyclo[3.2.0]heptane-6-carboxylic acid scaffold. mdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the key methodologies for synthesizing bicyclo[3.2.0]heptane-6-carboxylic acid and its derivatives?
- Methodology : Hydrolysis of methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate (a precursor) under acidic or basic conditions yields the carboxylic acid derivative. For non-aza analogs, oxidation of bicyclo[3.2.0]heptane alcohols (e.g., using Jones reagent) or ketone intermediates can be employed. Enantiomer resolution via chiral auxiliaries (e.g., (−)-(1S,4R)-camphanic acid chloride) is critical for stereoselective synthesis .
- Data : Typical yields range from 48–79% for ketone intermediates, depending on substituents and reaction conditions .
Q. How does the bicyclic structure influence the compound’s reactivity in organic transformations?
- Methodology : The fused cyclopropane and cyclopentene rings create angle strain, enhancing electrophilic reactivity at the carboxylic acid group. This strain also promotes ring-opening reactions under thermal or catalytic conditions. Comparative studies with bicyclo[3.2.0]heptane-2,5-dicarboxylic acid show that ring size and substituent position dictate regioselectivity in nucleophilic additions .
- Structural Insight : Electron diffraction studies confirm a predominant endo (boat) conformation, with shorter C–C bonds in the five-membered ring, influencing steric accessibility .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- IR Spectroscopy : Key peaks include C=O stretching (~1700–1750 cm⁻¹) and O–H (carboxylic acid) at ~2500–3000 cm⁻¹. Bicyclic strain is evidenced by unique C–C vibrational modes .
- NMR : H NMR shows distinct coupling patterns for bridgehead protons (δ 1.5–2.5 ppm), while C NMR confirms quaternary carbons in the bicyclic framework .
- X-ray Crystallography : Resolves conformational preferences (e.g., endo vs. exo) and hydrogen-bonding networks in crystalline forms .
Advanced Research Questions
Q. How can enantiomeric purity be achieved in syntheses of this compound derivatives?
- Methodology : Chiral resolution via diastereomeric salt formation (e.g., using camphanic acid derivatives) or asymmetric catalysis (e.g., Sharpless epoxidation of enone precursors) ensures enantiomeric excess >95%. Kinetic resolution during ring-opening reactions (e.g., epoxide rearrangements) also enhances stereocontrol .
- Challenge : Competing ring-enlargement reactions (e.g., bicyclo[3.2.0] → bicyclo[3.3.0] systems) require precise temperature control (40–60°C) to preserve stereochemistry .
Q. What computational tools predict the biological activity of this compound analogs?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with biological targets (e.g., penicillin-binding proteins). QSAR studies highlight the importance of the carboxylic acid group and bicyclic scaffold in antibacterial activity, as seen in chromium(III) complexes of related azabicyclo compounds .
- Data : MM2 calculations predict conformational stability (ΔG ~6–10 kJ/mol favoring endo), aligning with electron diffraction results .
Q. How do researchers address contradictions in conformational analysis data for bicyclo[3.2.0]heptane derivatives?
- Methodology : Multi-technique validation (e.g., combining electron diffraction, NMR, and computational modeling) resolves discrepancies. For example, early studies suggesting exo dominance in bicyclo[3.2.0]heptene were revised using microwave and IR data, confirming endo as the major conformer (>99% at RT) .
- Case Study : Discrepancies in bond-length assignments (C–C: 155.0 pm vs. 148 pm) are reconciled via hybrid DFT/MM approaches .
Q. What strategies mitigate side reactions during functionalization of the bicyclo[3.2.0]heptane core?
- Methodology :
- Protecting Groups : Siloxane or acetate groups prevent undesired ring-opening during alkylation/acylation (e.g., 5-acetoxyheptyl derivatives) .
- Catalysis : Pd-catalyzed cross-couplings (Suzuki, Heck) tolerate the strained system if ligands (e.g., P(t-Bu)₃) stabilize intermediates .
- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance electrophilic substitution at the carboxylic acid site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
